molecular formula C14H17NO3 B14960750 4-(Piperidin-1-ylcarbonyl)phenyl acetate

4-(Piperidin-1-ylcarbonyl)phenyl acetate

Cat. No.: B14960750
M. Wt: 247.29 g/mol
InChI Key: WSKHTALERPSKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-1-ylcarbonyl)phenyl acetate is an organic compound that features a piperidine ring attached to a phenyl acetate group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperidine ring, a six-membered heterocyclic structure containing one nitrogen atom, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-ylcarbonyl)phenyl acetate typically involves the acylation of piperidine with 4-(acetoxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve piperidine in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 4-(acetoxy)benzoyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-ylcarbonyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The acetate group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Piperidinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl acetates, depending on the nucleophile used.

Scientific Research Applications

4-(Piperidin-1-ylcarbonyl)phenyl acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific properties, such as increased thermal stability or improved mechanical strength.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylcarbonyl)phenyl acetate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring can enhance the compound’s binding affinity to these targets, while the phenyl acetate group can modulate its overall pharmacokinetic properties. The exact pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-ylcarbonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an acetate group.

    4-(Piperidin-1-ylcarbonyl)phenyl methanol: Similar structure but with a hydroxyl group instead of an acetate group.

    4-(Piperidin-1-ylcarbonyl)phenyl chloride: Similar structure but with a chloride group instead of an acetate group.

Uniqueness

4-(Piperidin-1-ylcarbonyl)phenyl acetate is unique due to the presence of the acetate group, which can influence its solubility, reactivity, and overall chemical behavior. This makes it a versatile compound for various applications, particularly in the synthesis of more complex molecules.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

[4-(piperidine-1-carbonyl)phenyl] acetate

InChI

InChI=1S/C14H17NO3/c1-11(16)18-13-7-5-12(6-8-13)14(17)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3

InChI Key

WSKHTALERPSKIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.